7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride.
Cyclization: The intermediate product undergoes cyclization to form the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the chloro positions.
Scientific Research Applications
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A parent compound with similar core structure but lacking the chloro and phenethyl substitutions.
7-Chloroquinazoline-2,4(1H,3H)-dione: Similar structure but without the phenethyl group.
Uniqueness
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and phenethyl groups, which enhance its biological activity and specificity compared to other quinazoline derivatives .
Biological Activity
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, antiviral, and other pharmacological effects. The information is synthesized from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H12Cl2N2O2
- CAS Number : 531504-01-5
- Melting Point : 240 °C (sublimation)
- Density : 1.405 g/cm³ (predicted)
- pKa : 11.87 (predicted) .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound.
- Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. In vitro studies demonstrated that it exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast) and A549 (lung) with IC50 values indicating potent activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 2.49 |
Other Quinazoline Derivatives | A549 | 0.096 |
Antimicrobial Activity
The antimicrobial effects of quinazoline derivatives have also been extensively studied.
- Activity Against Bacteria : The compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, exhibiting inhibition zones comparable to standard antibiotics like ampicillin .
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 70 |
Escherichia coli | 11 | 75 |
Antiviral Activity
Recent investigations have identified antiviral properties in quinazoline derivatives.
- Specific Viruses : In vitro studies indicated that certain analogs of quinazoline showed potent inhibitory activity against vaccinia and adenovirus with EC50 values significantly lower than reference drugs such as Cidofovir .
Compound | Virus Type | EC50 (μM) |
---|---|---|
Novel Quinazoline Analog | Vaccinia | 1.7 |
Novel Quinazoline Analog | Adenovirus | 6.2 |
Other Biological Activities
In addition to anticancer and antimicrobial activities, quinazolines exhibit various other pharmacological effects:
- Antioxidant Activity : Some derivatives demonstrated high antioxidant activity through DPPH radical scavenging assays.
- Anti-inflammatory Activity : Quinazolines have been noted for their anti-inflammatory properties, outperforming traditional NSAIDs in certain models .
- Anticonvulsant Activity : Several compounds within this class have shown promise as anticonvulsants in preclinical studies.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of quinazoline derivatives against different cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced potency against EGFR-positive tumors.
Case Study 2: Antimicrobial Screening
A systematic screening of quinazoline derivatives against a panel of bacterial strains revealed that modifications at the phenyl ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed improved activity.
Properties
CAS No. |
531504-01-5 |
---|---|
Molecular Formula |
C16H12Cl2N2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChI Key |
MGVGGNGNTNWALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl |
Origin of Product |
United States |
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